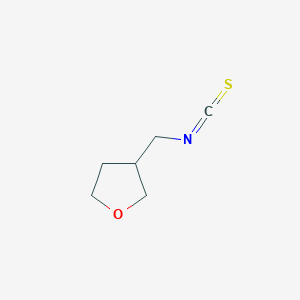

3-(Isothiocyanatomethyl)oxolane

Übersicht

Beschreibung

3-(Isothiocyanatomethyl)oxolane is a chemical compound with the CAS Number: 1341206-58-3 . It has a molecular weight of 143.21 .

Molecular Structure Analysis

The molecular structure of 3-(Isothiocyanatomethyl)oxolane consists of 18 bonds in total, including 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 isothiocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane . The InChI key is NIVJYFSASBKLNY-UHFFFAOYSA-N .It contains a total of 18 atoms; 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom .

Wissenschaftliche Forschungsanwendungen

Synthesis of 1,3-Oxathiolane-2-imine Derivatives

The formation of 1,3-oxathiolane-2-imine derivatives through isocyanide-based multicomponent reactions demonstrates a significant application of 3-(Isothiocyanatomethyl)oxolane. This synthesis employs the adduct of isocyanide and elemental sulfur as the isothiocyanate source in reaction with oxirane, optimized under specific conditions to accommodate various isocyanides and oxiranes, showcasing the compound's versatility in creating structurally diverse molecules (Samzadeh‐Kermani & Zamenraz, 2017).

Molecular Structure and Linkage Isomerization

The study of isothiocyanato(3-thiapentane-1,5-dithiolato)oxorhenium(V) complex highlights the intricate behavior of 3-(Isothiocyanatomethyl)oxolane derivatives in terms of molecular structure and linkage isomerization. The research reveals two isomers formed during synthesis, characterized by X-ray crystallography and IR spectroscopy, further elucidating the dynamic equilibrium between these isomers in various solvents. This application provides insight into the compound's structural versatility and reactivity (Chowdhury et al., 2006).

Catalytic Reactions and Ring-Closing Reactions

The catalytic enantioselective ring-opening and ring-closing reactions of 3-Isothiocyanato oxindoles, including derivatives of 3-(Isothiocyanatomethyl)oxolane, showcase another research application. These reactions, mediated by a magnesium catalyst, lead to the formation of polycyclic frameworks and modified amino acids, peptides, and bifunctional organocatalysts, demonstrating the compound's role in facilitating complex synthesis processes (Wang et al., 2015).

Radical Ions Detection by Mass Spectrometry

Investigations into the structural characterization of 3-isothiocyanato oxindoles through electrospray ionization mass spectrometry (ESI-MS) reveal the detection of unexpected radical ions. This study underscores the compound's unique reactivity and provides a basis for further development of its functions in chemical analysis and synthesis (Hou et al., 2013).

Asymmetric Cycloaddition Reactions

The use of 3-isothiocyanato oxindoles in asymmetric formal [3+2] cycloaddition reactions highlights their role as powerful precursors for the synthesis of enantio-enriched spirooxindoles. This application is pivotal in the development of structurally diverse molecules with high stereochemical precision, illustrating the compound's importance in organic synthesis (Tan et al., 2022).

Eigenschaften

IUPAC Name |

3-(isothiocyanatomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c9-5-7-3-6-1-2-8-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVJYFSASBKLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isothiocyanatomethyl)oxolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)